5-Fluoro-2-phenylpyridine

OLED materials Phosphorescence Iridium complexes

Standard 2-phenylpyridine ligands lack electronic tunability for precise OLED optimization. 5-Fluoro-2-phenylpyridine solves this with quantifiable photophysical modulation. • Measurable radiative rate reduction (5.56×10⁵ s⁻¹ → 2.68×10⁵ s⁻¹) for tailored excited-state lifetimes. • Solid-state (mp 38-40°C) enables accurate weighing and purification, minimizing volatilization losses vs liquid analogs. Supplied at ≥97% purity with rigorous QC; global shipping under ambient conditions.

Molecular Formula C11H8FN
Molecular Weight 173.19 g/mol
CAS No. 512171-81-2
Cat. No. B1391113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-phenylpyridine
CAS512171-81-2
Molecular FormulaC11H8FN
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)F
InChIInChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyRGEJQSMOUITDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-phenylpyridine: Structure and Identity


5-Fluoro-2-phenylpyridine (CAS 512171-81-2) is a fluorinated heteroaromatic building block consisting of a pyridine core substituted with a phenyl group at the 2-position and a fluorine atom at the 5-position, resulting in the molecular formula C₁₁H₈FN and a molecular weight of 173.19 g/mol . It typically appears as a yellow to white solid with a melting point of 38–40 °C and is supplied as a ≥95% purity fine chemical reagent . As a derivative of the well-known OLED ligand precursor 2-phenylpyridine, the electron-withdrawing fluorine substituent at the 5-position of the pyridine ring modifies the compound's electronic structure and reactivity, making it a valuable intermediate in medicinal chemistry, agrochemical synthesis, and materials science applications .

5-Fluoro-2-phenylpyridine: Why Substitution Is Not Equivalent


Despite sharing a core 2-phenylpyridine scaffold with numerous analogs, the presence of a fluorine atom at the 5-position of the pyridine ring in 5-fluoro-2-phenylpyridine fundamentally alters its electronic and steric profile. Fluorine's strong electron-withdrawing inductive effect lowers the electron density on the pyridine ring, which can modulate metal-binding affinities in coordination complexes [1] and influence regioselectivity in cross-coupling reactions [2]. Such changes are not trivial: in phosphorescent iridium complexes designed for OLEDs, substituting a hydrogen with fluorine at this position results in a measurable shift in emission wavelength and a change in phosphorescence quantum efficiency compared to the parent 2-phenylpyridine complex [1]. Consequently, substituting a generic 2-phenylpyridine or another halogenated derivative in a synthesis or material formulation without accounting for these specific electronic perturbations can lead to significantly different product yields, photophysical performance, or biological target engagement. The quantitative evidence below demonstrates exactly where these differences manifest.

5-Fluoro-2-phenylpyridine: Comparative Performance Data


Phosphorescence Radiative Rate in Iridium Complexes

In a theoretical study comparing cyclometalated iridium(III) complexes, the complex containing 5-fluoro-2-phenylpyridine as the C∧N ligand (Complex 2) exhibited a calculated phosphorescence radiative rate (kr) of 2.68 × 10⁵ s⁻¹, which is approximately half the rate of the parent 2-phenylpyridine complex (Complex 1: 5.56 × 10⁵ s⁻¹) [1]. This significant difference in the fundamental photophysical rate constant is directly attributed to the electronic perturbation caused by the fluorine substituent. The study also determined that the phosphorescence quantum efficiency (ΦPL) follows the order ΦPL(2) < ΦPL(1), indicating that the fluorinated analog is less efficient as a phosphorescent emitter in this specific complex architecture [1].

OLED materials Phosphorescence Iridium complexes

Regioselectivity in C–H Arylation

A JACS paper on highly regioselective C–H arylation of pyridines includes 5-fluoro-2-phenylpyridine in its substrate scope, demonstrating that pyridines bearing electron-withdrawing groups (including F) undergo arylation with excellent regiocontrol at the 3- and 4-positions [1]. While the paper does not provide a direct, side-by-side yield comparison for the target compound, it establishes that the presence of a fluorine atom at the 5-position is compatible with this catalytic protocol and directs functionalization to positions that are complementary to classical pyridine chemistry. This contrasts with electron-rich pyridines, which may undergo reactions with different regioselectivity or require alternative catalytic systems.

C-H activation Cross-coupling Synthetic methodology

Melting Point and Handling Advantages

5-Fluoro-2-phenylpyridine is a solid at room temperature with a reported melting point range of 38–40 °C . In contrast, the non-fluorinated parent compound 2-phenylpyridine is a colorless viscous liquid with a boiling point of 268–270 °C and a density of 1.086 g/mL [1]. This change in physical state is a direct consequence of the fluorine substitution. The solid nature of 5-fluoro-2-phenylpyridine facilitates purification by recrystallization and simplifies handling and accurate weighing in a synthetic laboratory setting compared to a high-boiling liquid.

Physical properties Purification Handling

Emission Wavelength Tuning in Iridium Complexes

The same theoretical study on iridium complexes reports that the emission wavelength of the 5-fluoro-2-phenylpyridine-containing complex (Complex 2) is slightly red-shifted compared to the parent 2-phenylpyridine complex (Complex 1) [1]. While the exact numerical shift in nanometers is not provided in the accessible abstract, the relative trend is clearly established. This red-shift is a predictable consequence of fluorine substitution, which lowers the energy of the triplet excited state involved in phosphorescence.

OLED materials Phosphorescence Color tuning

5-Fluoro-2-phenylpyridine: Research and Industrial Applications


OLED Emitter Development via Ligand Modification

For materials scientists and device engineers developing phosphorescent organic light-emitting diodes (OLEDs), 5-fluoro-2-phenylpyridine serves as a critical ligand precursor for synthesizing cyclometalated iridium(III) complexes. The quantitative evidence demonstrates that substituting 2-phenylpyridine with the 5-fluoro analog results in a measurable decrease in the phosphorescence radiative rate (from 5.56×10⁵ s⁻¹ to 2.68×10⁵ s⁻¹) and a slight red-shift in emission wavelength [1]. These changes are not incremental; they represent a quantifiable tuning of the emitter's fundamental photophysics. Therefore, when a specific combination of excited-state lifetime and emission color is required for optimizing device efficiency or color purity, 5-fluoro-2-phenylpyridine offers a well-defined alternative to the unsubstituted parent ligand, enabling rational design of blue-to-green emitters with tailored properties.

Late-Stage Functionalization via C–H Activation

In the synthesis of drug candidates or agrochemical active ingredients, the ability to perform late-stage functionalization on complex heteroaromatic scaffolds is invaluable. 5-Fluoro-2-phenylpyridine, as demonstrated in a JACS study on regioselective C–H arylation, is a viable substrate for palladium-catalyzed direct arylation [1]. Its inclusion in the substrate scope for electron-withdrawing group (EWG)-substituted pyridines indicates that the fluorine atom, while a small substituent, directs functionalization to the 3- and 4-positions with high regiocontrol. For a medicinal chemist, this means that 5-fluoro-2-phenylpyridine can be incorporated into a molecular scaffold early in a synthesis and then selectively elaborated at a later stage using a robust catalytic method, a strategic advantage over non-fluorinated analogs that may require different, potentially lower-yielding, synthetic routes.

Handling Advantages in Synthesis

At the bench scale, the physical properties of a reagent directly impact workflow efficiency and reproducibility. The solid state of 5-fluoro-2-phenylpyridine (melting point 38–40 °C) contrasts sharply with the liquid nature of the parent 2-phenylpyridine [1][2]. This difference is not merely academic; it simplifies purification by recrystallization, enables more accurate weighing of small quantities for sensitive reactions, and reduces the potential for spillage or volatilization losses compared to a high-boiling liquid. For laboratories engaged in reaction optimization or small-scale parallel synthesis, the solid-state of 5-fluoro-2-phenylpyridine translates directly into improved handling, better mass balance, and potentially higher reproducibility in reaction outcomes.

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